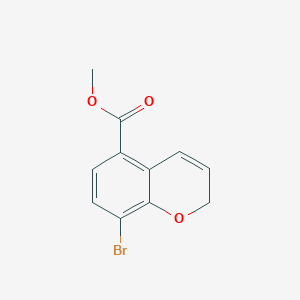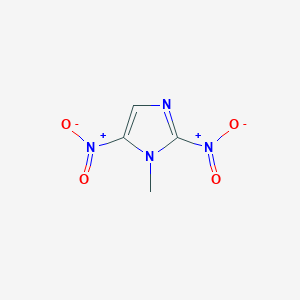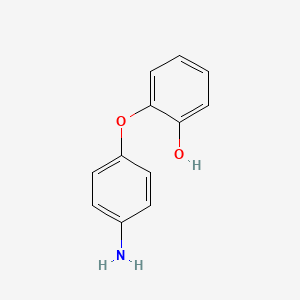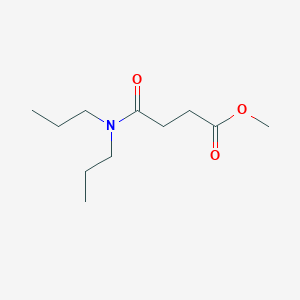![molecular formula C18H25N3O2 B14004849 n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide CAS No. 43121-73-9](/img/structure/B14004849.png)
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide typically involves the reaction of cyclopentylamine with 2-bromobenzamide under specific conditions. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a coupling reagent like 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). The reaction mixture is usually dissolved in a solvent like dimethylformamide (DMF) and stirred at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Applications De Recherche Scientifique
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopentyl-2-bromobenzamide: A related compound with similar structural features but different functional groups.
N-Cyclopentyl-3-hydroxy-4-methoxybenzamide: Another benzamide derivative with hydroxyl and methoxy groups.
Uniqueness
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is unique due to its specific combination of cyclopentyl and benzamide moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
43121-73-9 |
|---|---|
Formule moléculaire |
C18H25N3O2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23) |
Clé InChI |
XRKXAHWEEXQASA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)

![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)



![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)

![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)

